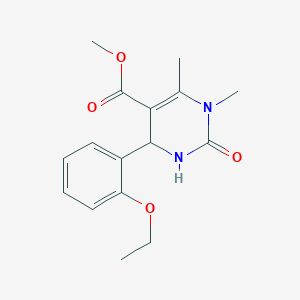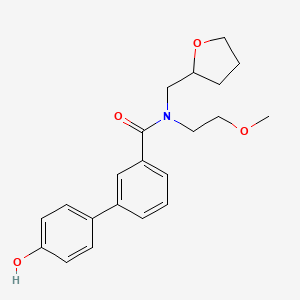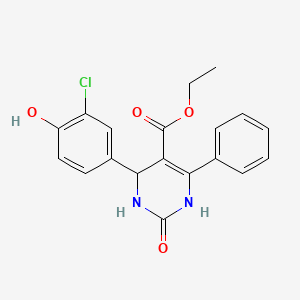
ethyl 4-(3-chloro-4-hydroxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
Ethyl 4-(3-chloro-4-hydroxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(3-chloro-4-hydroxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 372.0876847 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(3-chloro-4-hydroxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(3-chloro-4-hydroxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 4-(3-chloro-4-hydroxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its derivatives have been synthesized through various methods, including Biginelli three-component cyclocondensation reactions. These compounds have been characterized using IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis. For instance, a novel pyrimidine derivative synthesized showed in vitro antioxidant activity and in vivo radioprotection properties when tested on Drosophila melanogaster, indicating its potential for radioprotective applications (B. J. Mohan et al., 2014).
Antimicrobial and Antiviral Activities
Several studies have explored the antimicrobial and antiviral potentials of these compounds. For example, ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (G. L. Balaji et al., 2013). Additionally, derivatives have been investigated for their anti-inflammatory and antimicrobial activities, demonstrating significant to moderate effects in various assays (.. A.S.Dongarwar et al., 2011).
Material Science and Optical Properties
The fluorescence properties of these compounds have also been investigated, with some derivatives synthesized for their potential use in fluorescence applications. For instance, the synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds indicated these compounds are fluorescent active and exhibit maximum absorption in the UV or visible region (N. Al-Masoudi et al., 2015).
Binding Analysis and Interaction Studies
The binding interactions of these derivatives with proteins like bovine serum albumin (BSA) have been analyzed, suggesting potential for drug delivery and pharmaceutical applications. Comparative binding analysis using equilibrium dialysis, FT-IR, and acoustical study at physiological pH showed significant interaction between these compounds and BSA, which could be pivotal for their pharmacokinetic properties (Ajay Madhukarrao Pisudde et al., 2018).
Propiedades
IUPAC Name |
ethyl 4-(3-chloro-4-hydroxyphenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-2-26-18(24)15-16(11-6-4-3-5-7-11)21-19(25)22-17(15)12-8-9-14(23)13(20)10-12/h3-10,17,23H,2H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKYKDSRHGOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{(3,4-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059647.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4059664.png)
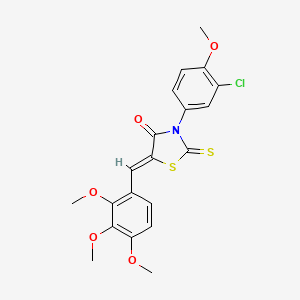
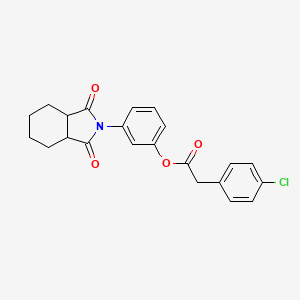
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B4059692.png)
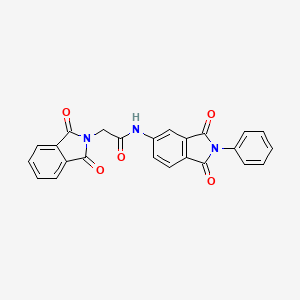
![1-cyclohexyl-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4059703.png)
![diphenylmethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059708.png)
![(3-endo)-8-(6-methoxypyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4059724.png)
![4-bromobenzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059733.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B4059741.png)
